Cas no 1501370-55-3 (3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid)

3-Methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid is a specialized organic compound featuring a pyrazole core substituted with a phenyl group and a branched carboxylic acid side chain. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both aromatic and aliphatic functionalities enhances its versatility in coupling reactions and derivatization. The carboxylic acid group allows for further functionalization, making it valuable for constructing complex molecular architectures. Its well-defined stereochemistry and purity ensure consistent performance in research and industrial applications. This compound is particularly useful in medicinal chemistry for developing targeted bioactive molecules.
3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid structure
1501370-55-3 structure
Product Name:3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
CAS No:1501370-55-3
MF:C14H16N2O2
MW:244.289043426514
CID:6166408
PubChem ID:79830096
Update Time:2025-05-20

3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
    • AKOS018388668
    • EN300-1860737
    • 1501370-55-3
    • Inchi: 1S/C14H16N2O2/c1-14(2,8-13(17)18)11-9-15-16(10-11)12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3,(H,17,18)
    • InChI Key: MWCQSXJNUJUQJJ-UHFFFAOYSA-N
    • SMILES: OC(CC(C)(C)C1C=NN(C2C=CC=CC=2)C=1)=O

Computed Properties

  • Exact Mass: 244.121177757g/mol
  • Monoisotopic Mass: 244.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 55.1Ų

3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid Pricemore >>

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Additional information on 3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid

3-Methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic Acid: A Comprehensive Overview

3-Methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid, also known by its CAS number 1501370-55-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with a butanoic acid moiety. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its versatility in chemical reactivity and biological activity. The presence of the phenyl group further enhances the compound's potential for various applications.

The synthesis of 3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, contributing to the compound's accessibility in research settings. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, further underscoring the compound's relevance in modern organic chemistry.

In terms of biological activity, 3-methyl-3-(1-phenyl-1H-pyrazol-4-yl)butanoic acid has shown promising results in various assays. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase (COX) enzymes. Additionally, the compound has exhibited moderate antioxidant properties, making it a candidate for applications in oxidative stress-related diseases. Recent research has also delved into its potential as a modulator of cellular signaling pathways, particularly those involving protein kinases.

The structural versatility of 3-methyl-3-(1-phenyl-1H-pyrazol-4-y)butanoic acid allows for extensive modification to enhance its pharmacokinetic properties. For instance, researchers have explored the addition of various substituents to improve bioavailability and reduce toxicity. These modifications have been guided by computational modeling techniques, such as molecular docking and pharmacophore modeling, which provide insights into the compound's interactions with biological targets.

In conclusion, 3-methyl

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